molecular formula C13H22N2O3 B2812779 Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate CAS No. 2059937-99-2

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate

Cat. No.: B2812779
CAS No.: 2059937-99-2
M. Wt: 254.33
InChI Key: RYMJMFRXYNIBJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound is characterized by its bicyclic structure, which includes a diazabicyclo nonane core, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate typically involves the reaction of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
  • Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-4-ene-9-carboxylate

Uniqueness

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and methoxy groups. These structural features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-9-5-6-10(15)8-14-11(7-9)17-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMJMFRXYNIBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN=C(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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